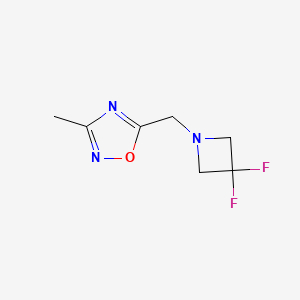

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole

Description

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a methyl group and at position 5 with a (3,3-difluoroazetidin-1-yl)methyl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric resemblance to amide bonds, making it a common scaffold in medicinal chemistry . The 3,3-difluoroazetidine group introduces a four-membered cyclic amine with two fluorine atoms, enhancing electronegativity and influencing lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name |

5-[(3,3-difluoroazetidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O/c1-5-10-6(13-11-5)2-12-3-7(8,9)4-12/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRASSLTWCUYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole typically involves the following steps:

Formation of the Difluoroazetidine Moiety: The difluoroazetidine moiety can be synthesized through the reaction of a suitable azetidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Coupling with Oxadiazole Ring: The difluoroazetidine intermediate is then coupled with a 1,2,4-oxadiazole derivative. This step often involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted oxadiazole derivatives.

Scientific Research Applications

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The difluoroazetidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. Pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Diversity on the Oxadiazole Core

The target compound’s structural uniqueness lies in its difluoroazetidine-methyl substituent. Key comparisons with analogous compounds include:

Key Observations :

- The difluoroazetidine group offers a balance of electronegativity and steric compactness, contrasting with bulkier substituents like benzylpiperidine () or pyrimidine ().

- Fluorination at the azetidine ring may improve metabolic stability compared to non-fluorinated analogs (e.g., 5-azetidinyl compounds in ) by reducing susceptibility to oxidative metabolism .

Physicochemical Properties

Key Insight : The difluoroazetidine group likely improves aqueous solubility compared to purely aromatic substituents (e.g., pyrimidinyl or phenyl), enhancing bioavailability .

Biological Activity

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the oxadiazole class, which has garnered attention due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a difluoroazetidine ring and a methyl-substituted oxadiazole moiety. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The difluoroazetidine ring can form strong interactions with enzyme active sites, potentially inhibiting their activity. This inhibition may disrupt critical metabolic pathways in cancer cells.

- Receptor Modulation : The methylisoxazole portion can interact with specific receptors, modulating their function and influencing cellular signaling pathways.

Cytotoxicity Against Cancer Cell Lines

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Below is a summary table of its activity compared to standard chemotherapeutics:

| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10.0 |

| A549 (Lung Cancer) | 12.30 | Cisplatin | 5.0 |

| HCT116 (Colon Cancer) | 8.20 | 5-FU | 20.0 |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

In a study published in MDPI's journal on drug discovery, compounds similar to this oxadiazole derivative were shown to exhibit significant cytotoxicity against leukemia and breast cancer cell lines through apoptosis induction mechanisms .

Apoptosis Induction

Flow cytometry assays have demonstrated that this compound induces apoptosis in MCF-7 and A549 cell lines in a dose-dependent manner. The mechanism involves the activation of caspases and cleavage of PARP (Poly(ADP-ribose) polymerase), indicating that it triggers programmed cell death effectively .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other oxadiazole derivatives:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-Oxadiazole | 10.5 | Anticancer activity across multiple lines |

| 2-(4-Methoxyphenyl)-5-(4-fluorophenyl)-1,3,4-Oxadiazole | 8.2 | HDAC inhibition |

Table 2: Comparison of biological activities among related oxadiazole compounds.

Q & A

How can the synthesis of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole be optimized to improve yield and purity?

Level: Basic

Methodological Answer:

Optimization involves selecting efficient coupling reagents (e.g., EDCI/HOBt) for introducing the 3,3-difluoroazetidine moiety to the oxadiazole core. Reaction temperature control (0–25°C) minimizes side reactions like ring-opening. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitoring intermediates by TLC or LC-MS ensures stepwise efficiency .

What are the primary metabolic pathways of 3-methyl-1,2,4-oxadiazole derivatives in mammalian systems, and how can they be analyzed?

Level: Advanced

Methodological Answer:

Metabolic pathways include hydroxylation of the methyl group, oxadiazole ring cleavage, and conjugation reactions (e.g., glucuronidation). Use interspecies liver microsomes and hepatocytes to model metabolism. Analyze metabolites via LC-HRMS with collision-induced dissociation (CID) and NMR for structural elucidation. Comparative studies across species (rat, human) identify conserved pathways .

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Level: Basic

Methodological Answer:

- NMR : H/C NMR identifies substituents (e.g., difluoroazetidine CH, oxadiazole C=N).

- HRMS : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (CHFNO).

- IR : Detects C-F stretches (~1100 cm) and oxadiazole ring vibrations.

- X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding networks .

How does the compound behave under hydrolytic, oxidative, or photolytic stress conditions?

Level: Advanced

Methodological Answer:

- Hydrolytic stability : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via LC-MS. Oxadiazole rings are prone to acid/base-mediated cleavage.

- Oxidative stress : Use HO or Fe/ascorbate systems; assess via radical scavenging assays (e.g., DPPH).

- Photolysis : Expose to UV-Vis light (300–800 nm) and track degradation products with LC-PDA-MS .

How can molecular docking and DFT calculations predict the biological activity and electronic properties of this compound?

Level: Advanced

Methodological Answer:

- Docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes with hydrophobic pockets). The difluoroazetidine group enhances binding via dipole interactions.

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Gaussian 09 with B3LYP/6-31G* basis set optimizes geometry and electrostatic potential surfaces .

What in vitro assays are suitable for assessing the compound's activity against enzyme targets?

Level: Basic

Methodological Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates.

- Cell-based assays : Measure IC in cancer lines (e.g., MTT assay) or microbial growth inhibition (MIC determination). Include controls for oxadiazole-mediated cytotoxicity .

How should researchers address contradictions in biological activity data across different studies?

Level: Advanced

Methodological Answer:

- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., OECD guidelines).

- Purity verification : Confirm compound integrity via HPLC (>98%) and exclude solvent/salt interference.

- Species-specific factors : Compare interspecies metabolic profiles (e.g., rat vs. human hepatocytes) .

What strategies functionalize the 1,2,4-oxadiazole ring for structure-activity relationship (SAR) studies?

Level: Basic

Methodological Answer:

- Electrophilic substitution : Introduce halogens (Cl/Br) at the 5-position using NCS/NBS.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the methyl group.

- Reductive alkylation : Attach amines (e.g., difluoroazetidine) via reductive amination of aldehyde intermediates .

How can X-ray crystallography and Hirshfeld surface analysis elucidate the compound's crystal structure and intermolecular interactions?

Level: Advanced

Methodological Answer:

- X-ray diffraction : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Resolve using SHELX suite; analyze packing motifs (e.g., π-π stacking).

- Hirshfeld analysis : Quantify intermolecular contacts (e.g., H-bonding, F···H interactions) using CrystalExplorer. This reveals stability drivers in solid-state .

What advanced analytical methods track degradation products and pathways under accelerated stability conditions?

Level: Advanced

Methodological Answer:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).

- LC-HRMS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Data-dependent acquisition (DDA) identifies fragments.

- Multivariate analysis : PCA or PLS-DA models correlate degradation pathways with structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.